The Role of Sulfo-Cy5 Azide in Advanced Biological Research: A Technical Guide
The Role of Sulfo-Cy5 Azide in Advanced Biological Research: A Technical Guide
For Immediate Release
Sulfo-Cy5 Azide (B81097) has emerged as an indispensable tool in modern biological research, empowering scientists and drug development professionals to visualize and track biomolecules with exceptional precision and clarity. This water-soluble, far-red fluorescent probe is at the heart of "click chemistry," a powerful ligation technique that allows for the specific labeling of proteins, nucleic acids, and glycans. Its utility spans a wide range of applications, from high-resolution cellular imaging to in-depth proteomic analysis.
Core Principles: The Power of Click Chemistry
Sulfo-Cy5 Azide's functionality is rooted in its terminal azide (N₃) group. This group serves as a chemical handle that can react with a complementary alkyne group on a target biomolecule. This reaction, known as click chemistry, is highly specific (bioorthogonal), meaning it does not interfere with native biological processes.[1][2] The reaction's efficiency and biocompatibility make it ideal for studying molecules within the complex environment of living cells.[2]
There are two primary forms of this reaction utilized in research:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction uses a copper(I) catalyst to covalently link an azide (on the Sulfo-Cy5 probe) to a terminal alkyne (on the biomolecule).[3][4] It is widely used for labeling biomolecules in cell lysates and fixed cells.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry variant uses a strained cyclooctyne (B158145) instead of a terminal alkyne.[3][5] The ring strain of the cyclooctyne enables the reaction to proceed rapidly without the need for a toxic copper catalyst, making it the preferred method for labeling biomolecules on the surface of or inside living cells.[5][6]
The sulfonate groups in Sulfo-Cy5 Azide render the molecule highly water-soluble, which is a significant advantage for biological applications.[2][7] This hydrophilicity allows for labeling reactions to occur in purely aqueous conditions, which is crucial for maintaining the integrity of sensitive proteins that might denature in the presence of organic co-solvents.[8][7] Furthermore, its fluorescence in the far-red spectrum (ideally excited by 633 nm or 647 nm laser lines) minimizes autofluorescence from biological samples, leading to a higher signal-to-noise ratio and clearer images.
Key Applications in Biological Research
The versatility of Sulfo-Cy5 Azide has led to its adoption across numerous research disciplines:
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Proteomics: It is used to label and identify newly synthesized proteins. Cells can be fed with amino acid analogs containing an alkyne group (e.g., L-azidohomoalanine, AHA, or homopropargylglycine, HPG). These analogs are incorporated into new proteins, which can then be tagged with Sulfo-Cy5 Azide in cell lysates for visualization on gels or identification by mass spectrometry.[9][10]
-
Glycobiology: Researchers can visualize the location and trafficking of glycans (sugar structures) by metabolically labeling them.[11] Cells are incubated with alkyne- or azide-modified sugar precursors, which are incorporated into cell-surface glycoconjugates.[6][11] These modified glycans can then be imaged on live or fixed cells using SPAAC with Sulfo-Cy5 Azide or its alkyne equivalent.[6][11]
-
Genomics and Transcriptomics: Sulfo-Cy5 Azide is used for labeling and imaging DNA and RNA, enabling the study of their synthesis and localization within cells.[1][4][7]
-
High-Resolution Imaging: The bright and photostable nature of the Cy5 fluorophore makes it suitable for advanced imaging techniques like fluorescence microscopy and flow cytometry, providing high-contrast images of cellular structures.[10]
-
In Vivo Imaging: Its far-red emission properties are ideal for deep tissue imaging in living organisms with minimal background interference.[10]
Photophysical and Chemical Properties
The quantitative properties of Sulfo-Cy5 Azide are critical for experimental design and data interpretation. The following table summarizes its key characteristics, compiled from various suppliers.
| Property | Value | Reference(s) |
| Excitation Maximum (λ_ex) | ~646 - 647 nm | [2][5][12][13] |
| Emission Maximum (λ_em) | ~662 - 663 nm | [1][2][12][13] |
| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 L·mol⁻¹·cm⁻¹ | [2][5][12][13] |
| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 | [2] |
| Molecular Formula | C₃₇H₄₈N₆O₁₀S₃ | [5][12] |
| Molecular Weight | ~833 g/mol | [5][12] |
| Solubility | Water, DMSO, DMF | [5][12] |
Visualizing the Workflow
The following diagrams illustrate the core processes where Sulfo-Cy5 Azide is employed.
Detailed Experimental Protocols
The following are representative protocols that serve as a starting point for specific experimental applications. Optimization is often necessary for each unique biological system.
Protocol 1: Labeling of Newly Synthesized Proteins in Cell Lysate (CuAAC)
This protocol details the detection of newly synthesized proteins in cultured cells using metabolic labeling with an alkyne-containing amino acid analog, followed by a copper-catalyzed click reaction with Sulfo-Cy5 Azide.
Materials:
-
L-azidohomoalanine (AHA) or Homopropargylglycine (HPG)
-
Sulfo-Cy5 Azide (10 mM stock in DMSO)
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
Protease Inhibitor Cocktail
-
Copper(II) Sulfate (CuSO₄) (20 mM stock in water)[3]
-
THPTA ligand (100 mM stock in water)[3]
-
Sodium Ascorbate (B8700270) (300 mM stock in water, freshly prepared)[3][12]
-
PBS (pH 7.4)
Procedure:
-
Metabolic Labeling:
-
Culture mammalian cells to desired confluency.
-
Replace the normal culture medium with methionine-free medium. Incubate for 1 hour to deplete endogenous methionine.
-
Replace the medium with methionine-free medium supplemented with 25-50 µM HPG (or AHA).
-
Incubate cells for 4-18 hours under normal growth conditions to allow for incorporation of the analog into newly synthesized proteins.
-
-
Cell Lysis:
-
Wash cells twice with cold PBS.
-
Lyse the cells by adding cold lysis buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate). Determine protein concentration using a standard assay (e.g., BCA).
-
-
Click Reaction (CuAAC):
-
In a microfuge tube, combine the following for a 200 µL final reaction volume:
-
Vortex briefly to mix.
-
Add the catalyst components sequentially, vortexing after each addition:
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.[3]
-
-
Downstream Analysis:
-
The labeled proteins in the lysate are now ready for analysis.
-
For SDS-PAGE analysis, mix the reaction sample with loading buffer, run on a polyacrylamide gel, and visualize the fluorescence using a gel imager with appropriate Cy5 excitation/emission filters.
-
Protocol 2: Imaging of Cell-Surface Glycans on Live Cells (SPAAC)
This protocol describes the labeling of cell-surface glycans on live cells by metabolically incorporating an azide-modified sugar, followed by a copper-free click reaction with a cyclooctyne-functionalized Sulfo-Cy5 dye. (Note: For this protocol, one would use a cyclooctyne-modified dye and an azide-modified sugar precursor like Ac₄ManNAz). The principles are directly translatable to using Sulfo-Cy5 Azide with an alkyne-modified sugar.
Materials:
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
DBCO-Sulfo-Cy5 (a strained-alkyne dye, conceptually replacing Sulfo-Cy5 Azide for this specific SPAAC reaction)
-
Complete cell culture medium
-
FACS Buffer (1% FBS in PBS)
Procedure:
-
Metabolic Labeling:
-
Plate cells (e.g., Jurkat or HeLa) and grow to desired confluency.
-
Add Ac₄ManNAz to the culture medium to a final concentration of 25-50 µM.
-
Incubate the cells under their normal growth conditions (37°C, 5% CO₂) for 1 to 3 days to allow for metabolic incorporation of the azido-sugar into cell-surface glycans.[6]
-
-
Cell Preparation for Labeling:
-
Gently wash the cells two to three times with pre-warmed PBS to remove unincorporated Ac₄ManNAz.[6]
-
If using adherent cells, detach them using a non-enzymatic cell dissociation buffer. For suspension cells, collect by centrifugation.
-
Resuspend the cells in cold FACS buffer.
-
-
Copper-Free Click Reaction (SPAAC):
-
Add the DBCO-Sulfo-Cy5 reagent to the cell suspension to a final concentration of 10-50 µM.
-
Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.[6] The optimal time and temperature should be determined empirically.
-
-
Washing and Imaging:
-
Wash the cells three times with cold FACS buffer to remove excess fluorescent probe.[6]
-
Resuspend the final cell pellet in FACS buffer.
-
The cells are now ready for analysis by flow cytometry or fluorescence microscopy. Image using filter sets appropriate for Cy5 (e.g., Excitation: 620-640 nm, Emission: 660-680 nm).
-
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. interchim.fr [interchim.fr]
- 3. vectorlabs.com [vectorlabs.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. interchim.fr [interchim.fr]
- 9. lumiprobe.com [lumiprobe.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. confluore.com.cn [confluore.com.cn]
- 13. Imaging Cell Surface Glycans with Bioorthogonal Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
